(S)-N-Boc-2-morpholinecarbaldehyde chemical properties
(S)-N-Boc-2-morpholinecarbaldehyde chemical properties
An In-Depth Technical Guide to (S)-N-Boc-2-morpholinecarbaldehyde: Properties, Reactivity, and Applications
Introduction
(S)-N-Boc-2-morpholinecarbaldehyde is a valuable chiral building block in modern synthetic organic chemistry, particularly within the realm of drug discovery and development. Its structure combines a stereochemically defined morpholine scaffold, a versatile aldehyde functional group, and a stable Boc protecting group. This unique combination makes it an important intermediate for the asymmetric synthesis of complex, biologically active molecules. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as solubility and metabolic stability. The aldehyde handle allows for a wide array of subsequent chemical transformations, while the tert-butyloxycarbonyl (Boc) group ensures the nitrogen's nucleophilicity is masked, directing reactivity to the desired position and allowing for orthogonal deprotection strategies. This guide provides a comprehensive overview of its chemical properties, synthetic utility, and safe handling for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
The physical properties of (S)-N-Boc-2-morpholinecarbaldehyde are summarized below. These characteristics are essential for its handling, reaction setup, and purification.
Table 1: Physicochemical Properties
| Property | Value | References |
| CAS Number | 847805-31-6 | [1] |
| Molecular Formula | C₁₀H₁₇NO₄ | [1] |
| Molecular Weight | 215.25 g/mol | |
| Appearance | Colorless to yellow oil or white powder | |
| Boiling Point | 309.1 °C at 760 mmHg | [1] |
| Density | ~1.18 g/cm³ | |
| Refractive Index | ~1.515 | |
| Storage | Store at -20°C, sealed, under dry conditions | |
| Synonyms | (S)-tert-butyl 2-formylmorpholine-4-carboxylate; (S)-4-Boc-2-morpholinecarbaldehyde | [1] |
Spectroscopic Data (Predicted)
While experimental spectra should always be acquired for confirmation, the expected ¹H NMR spectroscopic data provides critical information for reaction monitoring and characterization.
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.65 | s | 1H | -CHO | Aldehyde proton, deshielded by the carbonyl group. |
| ~4.10 | m | 1H | H-2 | Proton adjacent to the aldehyde and ring oxygen. |
| ~3.95 - 3.80 | m | 2H | H-3eq, H-5eq | Equatorial protons on the morpholine ring. |
| ~3.60 - 3.45 | m | 2H | H-3ax, H-6eq | Axial and equatorial protons on the morpholine ring. |
| ~3.00 - 2.80 | m | 2H | H-5ax, H-6ax | Axial protons on the morpholine ring. |
| 1.48 | s | 9H | -C(CH₃)₃ | Protons of the tert-butyl group of the Boc protector. |
Synthesis and Stereochemical Integrity
The synthesis of (S)-N-Boc-2-morpholinecarbaldehyde typically originates from a chiral precursor to ensure the integrity of the (S)-stereocenter at the C-2 position. A common and efficient route involves the mild oxidation of the corresponding primary alcohol, (S)-N-Boc-2-hydroxymethylmorpholine. This precursor can be synthesized from (S)-epichlorohydrin in a high-throughput manner that does not require chromatographic purification.[2][3]
The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to ensure compatibility with the Boc protecting group. Reagents such as Dess-Martin periodinane (DMP) or conditions for Swern oxidation (oxalyl chloride, DMSO, and a hindered base like triethylamine) are well-suited for this transformation, providing the desired aldehyde in high yield with minimal side products.
Caption: Synthetic pathway to (S)-N-Boc-2-morpholinecarbaldehyde.
Chemical Reactivity and Synthetic Protocols
The aldehyde functionality is the primary site of reactivity, serving as a versatile electrophile for carbon-carbon and carbon-nitrogen bond formation. The adjacent stereocenter and the morpholine ring influence the stereochemical outcome of nucleophilic additions.
Reductive Amination
Reductive amination is one of the most powerful methods for synthesizing substituted amines and is a cornerstone reaction for this building block.[4][5] The process involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction with a mild hydride reagent.
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation.[6] It is less reactive than sodium borohydride (NaBH₄) and selectively reduces the protonated iminium ion in the presence of the starting aldehyde, minimizing side reactions like the reduction of the aldehyde to an alcohol.[6] This selectivity allows for a convenient one-pot procedure.
Experimental Protocol: One-Pot Reductive Amination
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Reaction Setup: To a solution of (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv.) in a suitable aprotic solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add the desired primary amine (1.1 equiv.).
-
Imine Formation: Stir the mixture for 30-60 minutes to allow for the formation of the imine intermediate. The addition of a catalytic amount of acetic acid can accelerate this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equiv.) portion-wise to the reaction mixture. Causality: Portion-wise addition helps control any potential exotherm.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., 2 x 20 mL of CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Workflow for one-pot reductive amination.
Wittig Olefination
The Wittig reaction provides a reliable method for converting the aldehyde into an alkene, enabling carbon-chain extension.[7] The reaction involves a phosphorus ylide (Wittig reagent), which attacks the electrophilic carbonyl carbon. The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.[8]
The stereochemical outcome (E/Z selectivity) of the alkene depends on the stability of the ylide.[7] Unstabilized ylides (e.g., from alkyl halides) typically favor the Z-alkene, while stabilized ylides (containing an electron-withdrawing group) favor the E-alkene.
Experimental Protocol: Wittig Reaction with an Unstabilized Ylide
-
Ylide Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend methyltriphenylphosphonium bromide (1.1 equiv.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Deprotonation: Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equiv.), dropwise. Causality: A strong, non-nucleophilic base is required to deprotonate the phosphonium salt to form the reactive ylide. The characteristic deep red or orange color indicates ylide formation. Allow the mixture to stir at this temperature for 30 minutes.
-
Aldehyde Addition: Dissolve (S)-N-Boc-2-morpholinecarbaldehyde (1.0 equiv.) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The triphenylphosphine oxide byproduct can often be partially removed by precipitation from a nonpolar solvent (e.g., hexanes). Further purification is achieved by flash column chromatography.
Caption: Workflow for the Wittig olefination reaction.
Application in Drug Discovery: A Conceptual Link to Delamanid
Chiral morpholine scaffolds are critical components of many modern pharmaceuticals. While (S)-N-Boc-2-morpholinecarbaldehyde is a versatile building block, its conceptual importance can be illustrated by examining the synthesis of complex drugs like Delamanid . Delamanid is an FDA-approved medication for treating multidrug-resistant tuberculosis (MDR-TB) that works by inhibiting mycolic acid synthesis, an essential component of the mycobacterial cell wall.[9][10][11]
The synthesis of Delamanid involves the coupling of a complex, chiral epoxide intermediate with a nitroimidazole core.[12][13] The strategic approach to constructing these chiral fragments relies on principles of asymmetric synthesis, similar to those used to prepare enantiopure morpholine derivatives from precursors like epichlorohydrin.[2][3] The use of well-defined chiral building blocks is paramount to ensure the correct three-dimensional structure of the final drug, which is directly linked to its efficacy and safety profile.[10] Therefore, building blocks like (S)-N-Boc-2-morpholinecarbaldehyde are indispensable tools for medicinal chemists aiming to construct novel therapeutic agents with high stereochemical purity and optimized pharmacological properties.
Safety, Handling, and Storage
As a laboratory chemical, (S)-N-Boc-2-morpholinecarbaldehyde requires careful handling to ensure personnel safety.
-
Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335). Some suppliers also note it may be harmful if swallowed (H302).[1] The corresponding GHS pictogram is GHS07 (Exclamation Mark).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Handling Procedures: Avoid breathing dust, mist, or vapors. Prevent contact with skin and eyes. After handling, wash hands thoroughly.
-
First Aid:
-
Inhalation: Move the person to fresh air.
-
Skin Contact: Wash the affected area with soap and plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably at -20°C for long-term stability. Keep away from strong oxidizing agents and sources of heat.
Conclusion
(S)-N-Boc-2-morpholinecarbaldehyde is a high-value chiral intermediate that offers synthetic chemists a reliable and versatile platform for constructing complex molecular architectures. Its well-defined stereochemistry, coupled with the reactivity of the aldehyde and the stability of the Boc-protected morpholine ring, makes it an ideal starting point for synthesizing novel pharmaceutical candidates. A thorough understanding of its properties, reactivity, and handling requirements enables its effective and safe application in the pursuit of new therapeutic discoveries.
References
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A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. (n.d.). RSC Publishing. Retrieved January 14, 2026, from [Link]
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A concise and sequential synthesis of the nitroimidazooxazole based drug, Delamanid and related compounds. (2020). RSC Advances. Retrieved January 14, 2026, from [Link]
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The Crucial Role of Delamanid Intermediate in Advancing Tuberculosis Treatment. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]
- Method for preparing highly pure Delamanid intermediate. (2017). Google Patents.
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Recent Progress in the Discovery and Development of 2-Nitroimidazooxazines and 6-Nitroimidazooxazoles to Treat Tuberculosis and Neglected Tropical Diseases. (2021). Molecules. Retrieved January 14, 2026, from [Link]
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]
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Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]
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Concise synthesis of (S)-N-BOC-2-hydroxymethylmorpholine and (S)-N-BOC-morpholine-2-carboxylic acid. (2008). Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
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The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Michigan-Dearborn. Retrieved January 14, 2026, from [Link]
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A Solvent Free Wittig Reaction. (n.d.). University of Wisconsin-Madison. Retrieved January 14, 2026, from [Link]
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Wittig reaction. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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The WITTIG REACTION With CHEMILUMINESCENCE! (n.d.). University of Colorado Denver. Retrieved January 14, 2026, from [Link]
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Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Reductive Amination of Aldehydes and Ketones. (n.d.). Harvard University. Retrieved January 14, 2026, from [Link]
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